Molecular weight and formula of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Molecular weight and formula of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
The following technical guide details the chemical identity, synthesis, and characterization of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone .
Chemical Class: Dihydrochalcone Derivative / Fluorinated Diarylpropanone Primary Application: Medicinal Chemistry Intermediate (Metabolic Disease/SGLT2 Inhibitor Pharmacophores)
Part 1: Chemical Identity & Core Properties[1]
This molecule represents a specific structural modification of the dihydrochalcone scaffold, integrating a bioisosteric fluorine substitution for metabolic stability and a thiomethyl group often used as a precursor to sulfonyl pharmacophores (common in gliflozin-class drugs).
Nomenclature & Formula
| Property | Specification |
| IUPAC Name | 1-(3-Fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one |
| Common Name | 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone |
| Molecular Formula | C₁₆H₁₅FOS |
| Molecular Weight | 274.35 g/mol |
| Exact Mass | 274.0828 Da |
| SMILES | CSC1=CC=C(CCC(=O)C2=CC=CC(F)=C2)C=C1 |
Structural Analysis
The molecule consists of three distinct domains:
-
Ring A (Left): A 3-fluorophenyl group.[1][2] The meta-fluorine substitution typically alters the electronic properties of the ring (inductive withdrawal) without the steric bulk of a chloro/bromo group, often improving metabolic half-life.
-
Linker: A saturated ethyl-ketone bridge (-C(=O)CH₂CH₂-). This flexibility distinguishes it from the rigid chalcone precursor.
-
Ring B (Right): A 4-(methylthio)phenyl group.[3] The para-thiomethyl moiety is a versatile handle, easily oxidized to a sulfoxide or sulfone, which are critical hydrogen-bond acceptors in drug-target interactions.
Part 2: Synthesis Protocol (Autonomy & Logic)
Methodology Rationale: Direct alkylation of propiophenone is prone to poly-alkylation and regioselectivity issues. The most robust, field-proven route for synthesizing 1,3-diarylpropanones is the Claisen-Schmidt Condensation followed by Selective Hydrogenation . This two-step sequence ensures correct carbon skeleton assembly (via the chalcone intermediate) followed by precise reduction.
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
This step couples the ketone and aldehyde to form the
-
Reagents: 3'-Fluoroacetophenone (1.0 eq), 4-(Methylthio)benzaldehyde (1.0 eq).
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-20% aq. solution.
-
Solvent: Ethanol or Methanol (0.5 M concentration).
Protocol:
-
Dissolve 4-(methylthio)benzaldehyde in ethanol in a round-bottom flask.
-
Add 3'-fluoroacetophenone to the solution.
-
Cool the mixture to 0–5°C in an ice bath.
-
Dropwise add the aqueous NaOH solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: The chalcone product often precipitates as a yellow solid. Filter and wash with cold ethanol/water. If oil forms, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.
Intermediate Identity: (E)-1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one.
Step 2: Selective Catalytic Hydrogenation
This step reduces the alkene (
-
Reagent: Hydrogen gas (
, balloon pressure or 1-3 atm). -
Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading).
-
Solvent: Ethyl Acetate or Ethanol.
-
Caution: Sulfur compounds can poison Pd catalysts. If conversion is slow, use higher catalyst loading or Raney Nickel (though Ra-Ni may desulfurize the thiomethyl group; Pd/C is safer if monitored).
Protocol:
-
Dissolve the chalcone intermediate in Ethyl Acetate.
-
Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).
-
Purge the vessel with
, then introduce . -
Stir at room temperature. Critical Control Point: Monitor closely by TLC or LC-MS. Stop immediately upon disappearance of the starting material to prevent reduction of the ketone to an alcohol.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization (from Hexane/Ether) or Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and catalytic hydrogenation.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.75 – 7.20 | Multiplet | 4H | Ring A (3-Fluoro): Characteristic pattern for meta-substitution (H2, H4, H5, H6). |
| 7.20 – 7.10 | Doublet (AA'BB') | 2H | Ring B: Protons ortho to alkyl chain. |
| 7.10 – 7.00 | Doublet (AA'BB') | 2H | Ring B: Protons ortho to -SMe group. |
| 3.25 | Triplet ( | 2H | |
| 3.05 | Triplet ( | 2H | |
| 2.48 | Singlet | 3H | Thiomethyl: -S-CH ₃ |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Molecular Ion:
. -
Fragmentation Pattern: Look for cleavage at the carbonyl alpha-position, yielding characteristic tropylium-like ions for the fluorophenyl (m/z ~95/123) and thiomethylphenyl (m/z ~137) fragments.
Part 4: Safety & Handling
-
Thiomethyl Compounds: Often carry a disagreeable sulfur odor. All reactions involving 4-(methylthio)benzaldehyde should be performed in a well-ventilated fume hood.
-
Fluorinated Intermediates: Generally stable, but standard PPE (gloves, goggles) is mandatory to prevent skin absorption.
-
Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with solvent and handle under inert gas (
/Ar) to prevent fire hazards.
References
-
PubChem. (2025).[1][4] Compound Summary: 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (Chalcone Precursor Analog). National Library of Medicine.[4] Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | C15H11FO | CID 98201 - PubChem [pubchem.ncbi.nlm.nih.gov]
